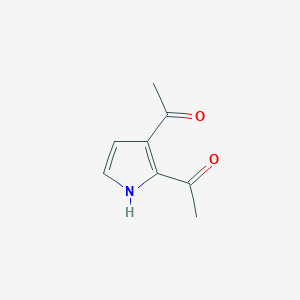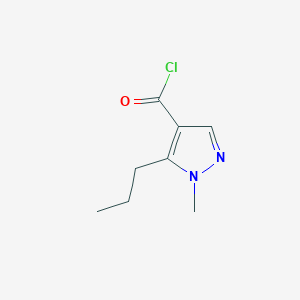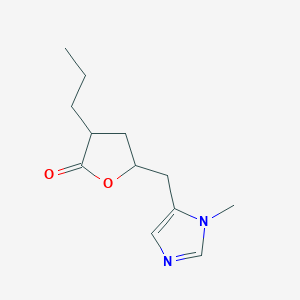
5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one is a synthetic organic compound that features a unique combination of an imidazole ring and a dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1-methylimidazole and formaldehyde, under acidic conditions.
Attachment of the Dihydrofuran Ring: The dihydrofuran ring can be introduced via a cyclization reaction involving a suitable dihydrofuran precursor and the imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can be performed on the dihydrofuran ring using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride
Substitution Reagents: Alkyl halides
Major Products
Oxidation: Formation of imidazole N-oxides
Reduction: Formation of reduced dihydrofuran derivatives
Substitution: Formation of alkyl-substituted imidazole derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazole ring, which is known to interact with various biological molecules .
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. The imidazole ring is a common pharmacophore in many drugs, and the addition of the dihydrofuran ring may enhance its biological activity .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics .
Mécanisme D'action
The mechanism of action of 5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors . The dihydrofuran ring may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative without the dihydrofuran ring.
2-Methylimidazole: Another imidazole derivative with a different substitution pattern.
5-Methylimidazole: An imidazole derivative with a methyl group at a different position.
Uniqueness
The uniqueness of 5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one lies in its combination of the imidazole and dihydrofuran rings. This dual-ring structure provides a distinct set of chemical and biological properties that are not present in simpler imidazole derivatives .
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
5-[(3-methylimidazol-4-yl)methyl]-3-propyloxolan-2-one |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-9-5-11(16-12(9)15)6-10-7-13-8-14(10)2/h7-9,11H,3-6H2,1-2H3 |
Clé InChI |
IMZFHENTUVXXRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(OC1=O)CC2=CN=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


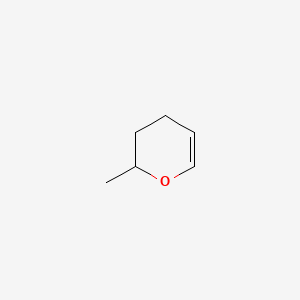
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)


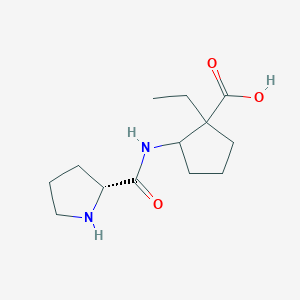
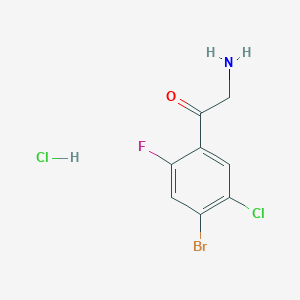
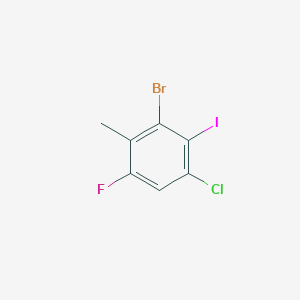
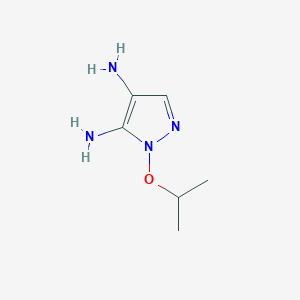
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)


